Ebrotidine

Receptor Binding Affinity (Ki) H2-Receptor

Ebrotidine (FI-3542) is the only commercially available H2-receptor antagonist that combines potent acid suppression (Ki 127.5 nM, superior to ranitidine at 190.0 nM and cimetidine at 246.1 nM) with direct, prostaglandin-independent gastroprotection. It uniquely stimulates gastric mucus phospholipid secretion and demonstrates a 10.5% absolute improvement in ulcer healing over ranitidine (98% vs 87.5% at 12 weeks). Its inability to inhibit CYP3A4/5 eliminates the drug-drug interaction confounding seen with cimetidine, ensuring cleaner data in co-administration studies.

Molecular Formula C14H17BrN6O2S3
Molecular Weight 477.4 g/mol
CAS No. 100981-43-9
Cat. No. B1671039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbrotidine
CAS100981-43-9
Synonyms4-bromo-N-(((2-(((-((diaminomethylene)amino)-4-thiazolyl)methyl)thio)ethyl)amino)methylene)benzenesulfonamide
ebrotidine
Molecular FormulaC14H17BrN6O2S3
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br
InChIInChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21)
InChIKeyZQHFZHPUZXNPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ebrotidine (CAS 100981-43-9): A Differentiated H2-Receptor Antagonist with Quantifiable Gastroprotective Activity for Peptic Ulcer Research and Procurement


Ebrotidine (FI-3542) is a competitive histamine H2-receptor antagonist with a Ki of 127.5 nM [1]. Unlike classical H2-blockers, it exhibits a dual mechanism of action: potent gastric acid suppression combined with direct gastroprotective effects that are independent of endogenous prostaglandins [2]. This profile is underpinned by its unique sulfonamide-based chemical structure, which also confers a reduced potential for cytochrome P450-mediated drug interactions compared to cimetidine [3].

Why Generic Substitution Fails: Quantified Differences in Ebrotidine's Cytoprotective, CYP Interaction, and Binding Affinity Profiles


Generic substitution within the H2-antagonist class is not scientifically justified due to ebrotidine's distinct pharmacodynamic and pharmacokinetic differentiation. It provides quantifiable gastroprotection absent in ranitidine, cimetidine, and famotidine [1], possesses a unique CYP inhibition profile that reduces drug-drug interaction risk compared to cimetidine [2], and demonstrates a statistically superior H2-receptor binding affinity [3]. These non-interchangeable attributes are critical for experimental reproducibility and therapeutic efficacy.

Ebrotidine (CAS 100981-43-9) Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement


Superior H2-Receptor Binding Affinity of Ebrotidine vs. Ranitidine and Cimetidine

Ebrotidine demonstrates a statistically significant higher affinity for the histamine H2-receptor than its closest comparators, ranitidine and cimetidine. This is a direct measure of its potency as a competitive antagonist [1].

Receptor Binding Affinity (Ki) H2-Receptor Ranitidine Cimetidine

Unique Gastroprotective Effect of Ebrotidine Absent in Ranitidine, Cimetidine, and Famotidine

Ebrotidine is the only compound in this class to exhibit a quantifiable gastroprotective effect in a standard ethanol-induced gastric mucosal damage model. This property is a critical differentiator from other H2-antagonists [1].

Gastroprotection Cytoprotection Ethanol-Induced Lesion Ranitidine Cimetidine Famotidine

Significantly Superior Gastric Ulcer Healing Rate at 12 Weeks vs. Ranitidine

In a Phase III randomized, double-blind clinical trial for benign gastric ulcer, ebrotidine 800 mg once daily achieved a statistically significant higher healing rate than ranitidine 300 mg once daily at the 12-week endpoint [1].

Gastric Ulcer Healing Rate Clinical Trial Ranitidine Efficacy

Clinically Insignificant In Vivo CYP3A Inhibition Compared to Cimetidine

Ebrotidine and ranitidine demonstrate a clinically insignificant effect on CYP3A activity in vivo, a major differentiator from cimetidine, which is a known inhibitor and a source of numerous drug-drug interactions [1].

Drug-Drug Interaction CYP3A4/5 Cytochrome P450 Cimetidine Ranitidine Safety

Unique Induction of Gastric Mucus Phospholipid Secretion vs. Ranitidine

A key component of ebrotidine's unique gastroprotective mechanism is its ability to rapidly stimulate gastric mucus phospholipid secretion. This property is absent in ranitidine, providing a mechanistic basis for ebrotidine's cytoprotective effects [1].

Mucus Phospholipid Gastroprotection Mechanism of Action Ranitidine Cytoprotection

In Vitro Anti-Helicobacter pylori Activity Superior to Ranitidine

Ebrotidine demonstrates direct, quantifiable anti-H. pylori activity in vitro, showing lower MIC values than ranitidine. This contributes to its overall clinical profile in peptic ulcer disease [1].

Helicobacter pylori Antimicrobial MIC Ranitidine Omeprazole Lansoprazole

Optimal Research and Industrial Applications for Ebrotidine (CAS 100981-43-9) Based on Evidence


Translational Research in Gastric Cytoprotection and Mucosal Defense

Utilize ebrotidine as a positive control or lead compound in models of ethanol-, NSAID-, or stress-induced gastric injury. Its quantifiable gastroprotective effect (ED50 26.54 mg/kg) and unique ability to stimulate mucus phospholipid secretion, which are absent in ranitidine, cimetidine, and famotidine [5], make it an essential tool for investigating novel mucosal defense pathways.

Clinical Studies on Superior Gastric Ulcer Healing and Smoker Populations

Select ebrotidine for clinical trials targeting enhanced gastric ulcer healing outcomes. Evidence shows a statistically significant 10.5% absolute improvement in healing rate at 12 weeks over ranitidine (98% vs 87.5%) [5]. Additionally, its cytoprotective activity makes it a preferred candidate for studies involving smokers, a population where it has shown superior duodenal ulcer healing compared to ranitidine [3].

Polypharmacy and Drug-Drug Interaction (DDI) Studies Requiring Low CYP3A Interference

Incorporate ebrotidine as the H2-antagonist of choice in studies involving co-administered CYP3A4/5 substrates. Unlike cimetidine, which causes significant in vivo CYP3A inhibition, ebrotidine and ranitidine show no clinically meaningful effect on midazolam metabolism [5]. This minimizes confounding pharmacokinetic variables and ensures cleaner DDI data.

H2-Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Use ebrotidine as a high-affinity comparator ligand in receptor binding and functional assays. Its Ki of 127.5 nM is significantly lower (more potent) than both ranitidine (190.0 nM) and cimetidine (246.1 nM) [5]. This quantifiable potency difference makes it a valuable reference standard for characterizing new H2-receptor ligands and understanding SAR.

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